3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
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Overview
Description
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a methoxyphenyl group, and a nitrobenzoate ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of an appropriate phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.
Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the chromen-4-one derivative with 4-nitrobenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, significantly altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of quinones or other oxygenated products.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The nitrobenzoate ester may undergo metabolic reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(4-Hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate: The hydroxy group can significantly alter the compound’s solubility and reactivity.
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-aminobenzoate: The amino group can introduce different hydrogen bonding interactions and reactivity.
Uniqueness
The presence of both the methoxyphenyl and nitrobenzoate groups in 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate makes it unique in terms of its chemical reactivity and potential biological activity. The combination of these functional groups can lead to distinct interactions with biological targets, making it a compound of interest in various fields of research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO7/c1-14-22(15-5-9-18(30-2)10-6-15)23(26)20-12-11-19(13-21(20)31-14)32-24(27)16-3-7-17(8-4-16)25(28)29/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZYOXUBTSAIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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